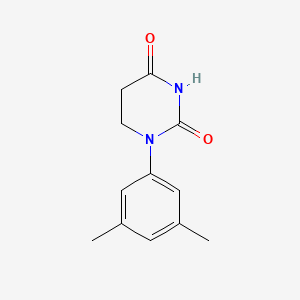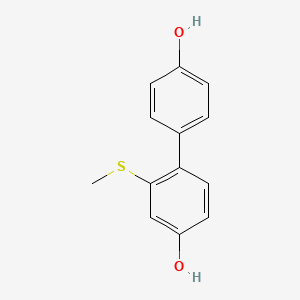
4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol is an organic compound characterized by the presence of hydroxyphenyl and methylsulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol typically involves the reaction of 4-hydroxyphenyl derivatives with methylsulfanyl reagents under controlled conditions. One common method involves the use of a base-catalyzed reaction where 4-hydroxyphenyl compounds are treated with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxyphenyl derivatives with reduced functional groups.
Substitution: The hydroxyphenyl and methylsulfanyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced hydroxyphenyl derivatives.
Substitution: Substituted phenolic compounds with various functional groups.
Scientific Research Applications
4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects within cells. The compound’s overall activity is influenced by its ability to form hydrogen bonds and interact with various biomolecules.
Comparison with Similar Compounds
4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol can be compared with other similar compounds such as:
4-Hydroxyphenyl sulfone: Known for its use in polymer production and as a pharmaceutical intermediate.
4-Hydroxyphenylacetic acid: Used in the synthesis of pharmaceuticals and as a biochemical reagent.
3-((4-Hydroxyphenyl)amino)propanoic acid: Investigated for its antioxidant and anticancer properties.
The uniqueness of this compound lies in its combination of hydroxyphenyl and methylsulfanyl groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C13H12O2S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-3-methylsulfanylphenol |
InChI |
InChI=1S/C13H12O2S/c1-16-13-8-11(15)6-7-12(13)9-2-4-10(14)5-3-9/h2-8,14-15H,1H3 |
InChI Key |
HMKGSQMRGOLASG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


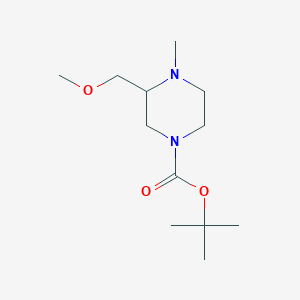
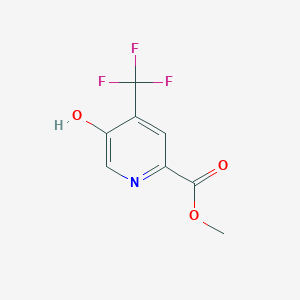
![Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride](/img/structure/B13889866.png)
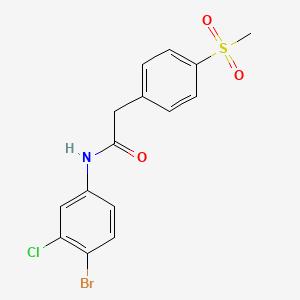
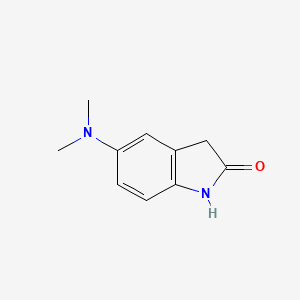

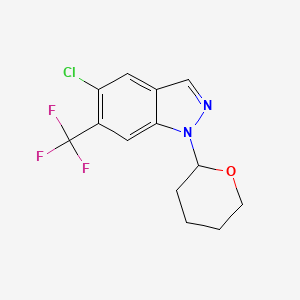
![5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)
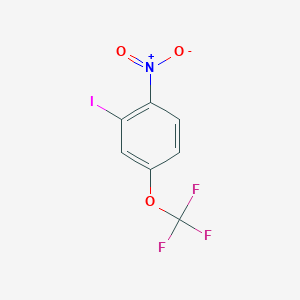
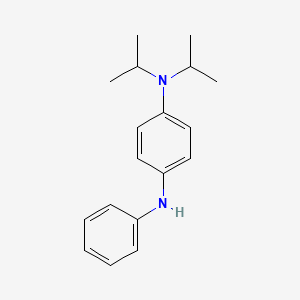
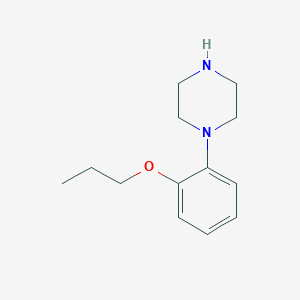

![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
